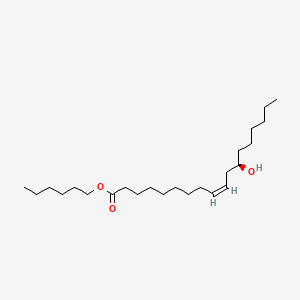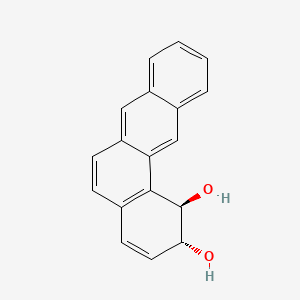
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol is a chiral diol compound derived from benzo[a]anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its two hydroxyl groups attached to the first and second carbon atoms of the benzo[a]anthracene structure, making it a dihydrodiol. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the dihydroxylation of benzo[a]anthracene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to induce the desired stereochemistry. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1,2-Dihydrobenzo[a]anthracene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
Benzo[a]anthracene-1,2-diol: A non-chiral version of the compound.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
(1R,2R)-1,2-Dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral recognition studies.
Propiedades
Número CAS |
84189-36-6 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
Clave InChI |
YWAOPVBJYIKFQW-AEFFLSMTSA-N |
SMILES isomérico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


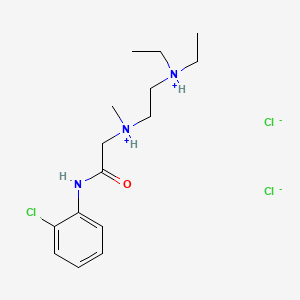
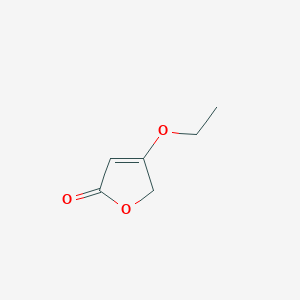
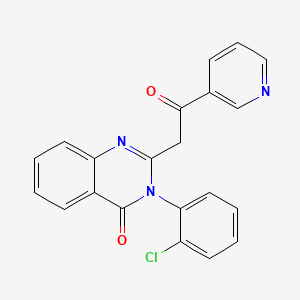
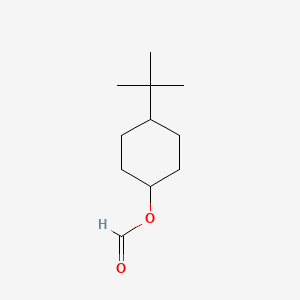

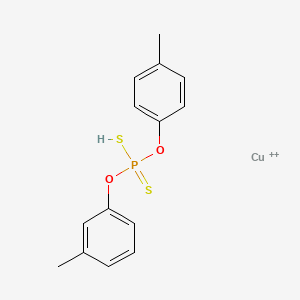
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
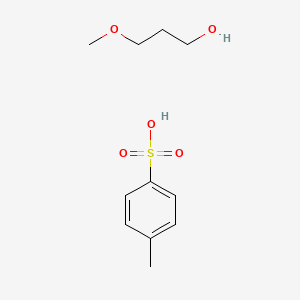

![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)



